3-Chloro-2-methylmaleylacetate
Description
3-Chloro-2-methylmaleylacetate (C18310) is a critical intermediate in the microbial degradation pathways of aromatic hydrocarbons, particularly toluene and chlorinated toluenes. It is formed via enzymatic hydrolysis of 3-chloro-2-methyldienelactone by carboxymethylenebutenolidase (EC 3.1.1.45) during the breakdown of toluene derivatives . Structurally, it is identified as (2E)-3-chloro-2-methyl-4-oxohex-2-enedioic acid, featuring a chloro group at position 3, a methyl group at position 2, and a ketone moiety at position 4 . Its role as a metabolite highlights its importance in environmental bioremediation processes, particularly in bacterial strains like Cupriavidus spp. and Sphingobium yanoikuyae S72 .
Properties
Molecular Formula |
C7H7ClO5 |
|---|---|
Molecular Weight |
206.58 g/mol |
IUPAC Name |
(E)-3-chloro-2-methyl-4-oxohex-2-enedioic acid |
InChI |
InChI=1S/C7H7ClO5/c1-3(7(12)13)6(8)4(9)2-5(10)11/h2H2,1H3,(H,10,11)(H,12,13)/b6-3+ |
InChI Key |
YXWGPDFKFBYCFE-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)CC(=O)O)\Cl)/C(=O)O |
Canonical SMILES |
CC(=C(C(=O)CC(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The table below summarizes key structural analogs of 3-Chloro-2-methylmaleylacetate, their substituent patterns, and roles in degradation pathways:
†Molecular formula inferred from IUPAC nomenclature and pathway context.
Key Findings:
- Substituent Position Dictates Reactivity : The position of chloro and methyl groups determines enzymatic specificity. For example, 3-Chloro-2-methylmaleylacetate is hydrolyzed from its dienelactone precursor (C18309) via a dedicated hydrolase, whereas 2-Chloro-5-methylmaleylacetate follows a distinct reductase-mediated pathway .
- Pathway Divergence: 3,5-Dichloro-2-methylmuconate (C18303) bifurcates into two branches: one leading to 2-Chloro-5-methylmaleylacetate and another to 3-Chloro-2-methylmaleylacetate, illustrating how substituent patterns influence metabolic routing .
Degradation Pathway Context
Toluene and Chlorotoluene Degradation :
- 3-Chloro-2-methylmaleylacetate is generated during the degradation of methyl-substituted catechols. Its formation marks the cleavage of the aromatic ring, enabling further conversion into aliphatic intermediates like 2-methyl-3-oxoadipate .
- In contrast, 2-Chloro-5-methylmaleylacetate arises in the 2,4-dichlorotoluene pathway, where its structural isomerism delays reduction steps compared to unchlorinated analogs .
Enzymatic Specificity :
- Carboxymethylenebutenolidase (EC 3.1.1.45) exclusively targets chlorinated dienelactones, emphasizing the necessity of chloro groups for substrate recognition .
- Chloromuconate cycloisomerases exhibit broader substrate tolerance, processing dichlorinated (e.g., C18303) and monochlorinated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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